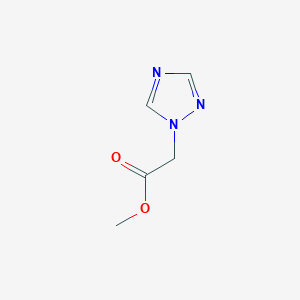

methyl 2-(1H-1,2,4-triazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is an organic compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms

Mecanismo De Acción

Target of Action

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound that has been studied for its potential biological activities1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones , a group of plant hormones. They have also been associated with anticancer activity , potentially targeting cancer cells.

Mode of Action

1,2,4-triazole derivatives have been reported to interact with their targets and cause changes at the molecular level . For instance, some derivatives have shown promising cytotoxic activity against cancer cell lines . The interaction of these compounds with their targets could lead to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can inhibit the biosynthesis of strigolactones , which play a crucial role in plant development and communication. Inhibition of this pathway can lead to increased shoot branching and inhibition of seed germination of certain parasitic plants .

Result of Action

1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines , indicating that these compounds may induce cell death in cancer cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free conditions and environmentally benign solvents to minimize waste and reduce the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles can be used to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: The parent compound of methyl 2-(1H-1,2,4-triazol-1-yl)acetate, which also exhibits significant biological activities.

Methyl 2-(1H-1,2,3-triazol-1-yl)acetate: A similar compound with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.

2-(1H-1,2,4-Triazol-1-yl)acetic acid: The carboxylic acid analog of this compound.

Uniqueness

This compound is unique due to its ester functional group, which can be easily modified to produce a wide range of derivatives with diverse biological and chemical properties. This versatility makes it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on current research findings.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have garnered significant attention due to their broad spectrum of biological activities including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Show potential in inhibiting tumor growth.

- Anti-inflammatory : Useful in reducing inflammation.

- Antiviral : Potentially effective against viral infections.

The presence of the triazole ring is crucial for these activities as it interacts with biological targets in unique ways .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methyl acetate with a suitable triazole precursor. Recent methods have focused on environmentally friendly and efficient synthetic routes:

- Continuous Flow Synthesis : This method allows for higher yields and reduced waste compared to traditional batch processes. The reaction is performed under controlled conditions that enhance selectivity and safety .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate to Good |

| Candida albicans | Good |

The mechanism often involves the inhibition of cytochrome P450 enzymes which are crucial for sterol biosynthesis in fungi .

Anticancer Activity

Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For instance:

- MCF-7 Breast Cancer Cells : Compounds similar to this compound showed IC50 values indicating potent antiproliferative effects. These compounds were found to cause cell cycle arrest and induce apoptosis through mechanisms involving tubulin polymerization inhibition .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was tested against several bacterial strains. The results indicated that it possessed moderate activity against Klebsiella pneumoniae and Enterococcus faecalis. The study highlighted the structural features that contributed to its antimicrobial efficacy .

Case Study 2: Anticancer Properties

A recent investigation focused on a series of triazole compounds including this compound. The study reported significant cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402. The mechanism was linked to the disruption of microtubule formation leading to cell death .

Propiedades

IUPAC Name |

methyl 2-(1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKABMNEWUTJQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363125 |

Source

|

| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106535-16-4 |

Source

|

| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.